1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene
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Overview
Description
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12O2 It is a derivative of anisole, where the methoxy group is substituted with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene typically involves the alkylation of anisole with a suitable propynylating agent. One common method is the reaction of anisole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the propynyl group to a propenyl or propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the propynyl group.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl) as a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of propenyl or propyl derivatives.
Substitution: Formation of various substituted anisole derivatives.
Scientific Research Applications
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Anethole: A structurally similar compound with a propenyl group instead of a propynyl group.
Anisole: The parent compound with a methoxy group attached to the benzene ring.
Propenylanisole: A derivative with a propenyl group attached to the methoxy-substituted benzene ring.
Uniqueness
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The propynyl group allows for additional functionalization and modification, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
33143-82-7 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-but-3-yn-2-yloxy-4-methoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-4-9(2)13-11-7-5-10(12-3)6-8-11/h1,5-9H,2-3H3 |
InChI Key |
UHBGCMVWKVKGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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